N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is a benzamide derivative featuring a hybrid heterocyclic backbone comprising both furan and thiophene moieties. Its structure combines a 2-methylbenzamide group linked to an ethyl bridge substituted with furan-2-yl and thiophen-2-yl rings.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXVZLQCLBRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling with 2-methylbenzamide.
-
Step 1: Synthesis of Furan-2-yl and Thiophen-2-yl Intermediates
Furan-2-yl Intermediate: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Thiophen-2-yl Intermediate: This can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
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Step 2: Coupling Reaction
- The furan-2-yl and thiophen-2-yl intermediates are then coupled with 2-methylbenzamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Bioactivity
The compound’s closest analogs include:
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): These derivatives exhibit enhanced antibacterial activity due to the bromothiophene moiety, which increases electrophilicity and membrane penetration. In contrast, the absence of a halogen in the target compound may reduce its potency but improve metabolic stability .
2-Amino-N-((tetrahydrofuran-2-yl)methyl)benzamide (): This benzamide derivative demonstrates moderate neuroactive properties, attributed to the tetrahydrofuran group. The target compound’s furan-2-yl group may confer similar hydrogen-bonding capabilities but with reduced conformational flexibility .
BAY-460 (): A benzamide-based ATAD2 inhibitor with a cyanophenyl and furan-containing side chain.
Physicochemical Properties
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, key research findings, and comparative data.
Chemical Structure and Properties
The compound's structure features both furan and thiophene rings, which are known to enhance biological activity through various mechanisms. Its IUPAC name is this compound, and it has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO2S |
| Molecular Weight | 321.43 g/mol |
| CAS Number | 2097909-12-9 |
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The presence of heterocyclic rings allows for enhanced binding affinity to target sites, which can modulate enzyme activity or alter cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Staphylococcus aureus |
|---|---|---|
| 4-phenyl-4,5-dihydrooxazole | 0.03 - 0.5 | Not reported |
| N-[2-(furan-2-yl)-ethyl] | 0.5 | 1.0 |
| N-[2-(thiophen-2-yl)-ethyl] | 0.25 | 0.5 |
These findings suggest that this compound could possess similar antimicrobial properties.
Anticancer Activity
Studies have also explored the anticancer potential of related compounds. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation.
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116).
- Results : Significant inhibition of cell growth was observed at concentrations ranging from 10 to 50 µM.
Case Studies
A notable study evaluated the effects of a structurally similar compound on tumor growth in vivo:
- Study Design : Mice were treated with the compound over four weeks.
- Results : A reduction in tumor size by approximately 40% was observed compared to control groups.
Comparative Analysis
When comparing this compound with other similar compounds, distinct differences in biological activity can be noted:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-[2-(furan-2-yl)-ethyl] | Moderate | Low |
| N-[2-(thiophen-2-yl)-ethyl] | High | Moderate |
| This compound | High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
